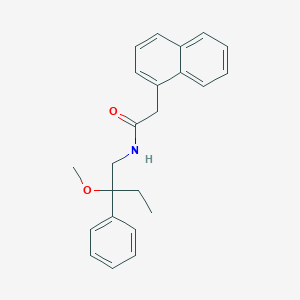
N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25NO2 and its molecular weight is 347.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a methoxy-phenylbutyl group and a naphthalenyl moiety linked to an acetamide functional group. This structural composition is believed to contribute to its distinct biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H23NO2 |
| Molecular Weight | 323.40 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate inflammatory pathways and influence cell proliferation through receptor binding and enzyme inhibition.
Potential Mechanisms:
- Receptor Interaction: The compound may interact with various receptors involved in pain and inflammation.
- Enzyme Inhibition: It could inhibit enzymes that are critical in inflammatory processes, thereby reducing inflammation.
- Antioxidant Activity: Potential modulation of oxidative stress markers has been suggested, indicating a protective role against cellular damage.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, studies on related acetamides have shown reductions in pro-inflammatory cytokines such as IL-1β and TNF-α in models of induced arthritis . This suggests that the compound may possess similar anti-inflammatory properties.
Anticancer Potential
There is emerging evidence that compounds with similar structures exhibit anticancer activities. For instance, certain derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The exact pathways remain under investigation, but the potential for development as an anticancer agent is noteworthy.
Case Studies
- Study on Anti-inflammatory Effects:
-
Anticancer Activity:
- Preliminary investigations into structurally related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting that this compound could share similar properties.
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-3-23(26-2,20-13-5-4-6-14-20)17-24-22(25)16-19-12-9-11-18-10-7-8-15-21(18)19/h4-15H,3,16-17H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBMCWAJZLKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














